![molecular formula C18H18N2O2 B2598956 N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide CAS No. 954721-75-6](/img/structure/B2598956.png)
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids followed by parallel amidation with a series of aliphatic amines .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, which is a five-membered ring containing nitrogen . This structure contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. For instance, the compound has been shown to increase monoclonal antibody production in a Chinese hamster ovary cell culture .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its unique structure. For instance, the non-planarity of the pyrrolidine ring allows for increased three-dimensional coverage, a phenomenon called "pseudorotation" .Applications De Recherche Scientifique
Neuroleptic Activity
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide derivatives have been evaluated for their neuroleptic activity, demonstrating potent inhibitory effects on apomorphine-induced stereotyped behavior in rats. This indicates a strong correlation between the structure of these compounds and their neuroleptic activity, making them potential candidates for the treatment of psychosis with fewer side effects compared to traditional drugs like haloperidol and metoclopramide (Iwanami et al., 1981).
Anticancer Properties
Research into substituted (Z)-4-(3-oxoquinuclidin-2-ylidene) benzamides and related compounds has shown promising anticancer activities. These compounds, synthesized through a common intermediate, have demonstrated potent anti-cancer activity in cell viability assays against various cancer cell lines, suggesting their potential as novel anticancer agents (Soni et al., 2015).
Receptor Interactions
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide derivatives have been found to interact with various receptors, including dopamine D2-type receptors in the anterior pituitary gland of rats, suggesting their role in modulating neurotransmitter systems. Such interactions are crucial for understanding the compound's mechanism of action and potential therapeutic applications, especially in conditions related to neurotransmitter dysregulation (Meltzer et al., 1983).
Orientations Futures
The future directions for this compound could involve further structural optimization of its derivatives, which could lead to improved production and quality control of monoclonal antibodies . Additionally, the compound’s potential in innovative research and its promising contributions to various fields suggest that it could be used in diverse scientific applications.
Propriétés
IUPAC Name |
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17-11-14(13-20(17)16-9-5-2-6-10-16)12-19-18(22)15-7-3-1-4-8-15/h1-10,14H,11-13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVPIQUTCISYDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.